2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide
Description
2-Chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with a chlorine atom at position 2 and a methyl group at position 4. The sulfonamide nitrogen is linked to a 3-(4-chlorophenyl)-5-isoxazolylmethyl group, creating a hybrid structure that combines aromatic, heterocyclic, and sulfonamide functionalities. This compound is structurally related to antitumor agents described in patents (e.g., derivatives of 4-aza-2,3-didehydropodophyllotoxin) , though its specific biological activity remains underexplored in publicly available literature. Its design leverages the isoxazole ring as a rigid scaffold, which is commonly employed in medicinal chemistry to enhance metabolic stability and binding specificity.
Properties
IUPAC Name |
2-chloro-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-6-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c1-11-3-2-4-15(19)17(11)25(22,23)20-10-14-9-16(21-24-14)12-5-7-13(18)8-6-12/h2-9,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVSCYAGVOBOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide typically involves multiple steps. One common method includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the complex multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring or the sulfonamide group.
Substitution: Halogen substitution reactions can occur on the benzene ring or the isoxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically require controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H14Cl2N2O3S
- Molecular Weight : 397.3 g/mol
- IUPAC Name : 2-chloro-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}-6-methylbenzenesulfonamide
This compound features a sulfonamide group, which is known for its biological activity, particularly in the context of antibacterial and anti-inflammatory properties.
Antibacterial Activity
Research has shown that compounds similar to 2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide exhibit notable antibacterial properties. For instance, studies have evaluated the compound's effectiveness against various Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibiotic.
- Case Study : A study published in Molecules highlighted the synthesis of isoxazole derivatives and their antibacterial activities against strains like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting promising antibacterial efficacy .
COX-II Inhibition
Another area of interest is the compound's role as a cyclooxygenase-2 (COX-II) inhibitor. COX-II inhibitors are crucial in managing pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.
- Research Findings : A review on COX-II inhibitors noted various chemical scaffolds that include sulfonamide groups, indicating that compounds like this compound could be explored further for their anti-inflammatory properties .
Drug Development
The unique structure of this compound positions it as a candidate for further drug development. Its ability to target specific pathways in bacterial infections and inflammatory responses makes it a valuable compound for pharmaceutical research.
Combination Therapies
Recent patents have explored the use of this compound in combination therapies for treating complex diseases such as cancer. The synergistic effects of combining this sulfonamide with other therapeutic agents could enhance treatment efficacy while minimizing side effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. The isoxazole ring may also play a role in the compound’s biological activity by interacting with different pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Key analogs and their differences:
Substituent Effects
- 4-Chlorophenyl vs. 4-Methoxyphenyl on Isoxazole (Position 3):
The 4-chlorophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to methoxy-substituted analogs. Chlorine’s electron-withdrawing nature could also stabilize π-π interactions in biological targets . - Sulfonamide vs. ~15–16 for acetamides), which may influence receptor binding and solubility .
Biological Activity
2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide, also known by its CAS number 343372-71-4, is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound belongs to a class of pharmaceuticals that often exhibit a range of therapeutic effects, including antibacterial and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C17H14Cl2N2O3S
- Molecular Weight : 383.25 g/mol
- CAS Number : 343372-71-4
- Purity : Typically ≥ 98% .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or pathways within biological systems. The sulfonamide moiety often interacts with bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thereby exerting antibacterial effects. Additionally, the isoxazole ring may enhance the compound's affinity for target proteins through hydrogen bonding and hydrophobic interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
| Streptococcus pneumoniae | 10 |
These results indicate that the compound possesses potent antibacterial properties, making it a candidate for further development as an antibiotic agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases .
Case Studies
- In Vivo Efficacy : A study conducted on mice models of infection demonstrated that administration of the compound significantly reduced bacterial load compared to untreated controls. The study reported a reduction in inflammation markers and improved survival rates among treated subjects.
- Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with conventional antibiotics. Combinations with beta-lactams showed enhanced efficacy against resistant bacterial strains, suggesting a promising avenue for overcoming antibiotic resistance .
Q & A
Q. What are the established synthetic routes for 2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide?
The compound is typically synthesized via multi-step reactions involving sulfonylation and heterocyclic coupling. A common approach involves:
- Step 1 : Chlorosulfonation of 6-methylbenzenesulfonyl chloride.
- Step 2 : Nucleophilic substitution with 3-(4-chlorophenyl)-5-isoxazolylmethylamine.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Key reagents include DMF as a catalyst and triethylamine for pH control. Yield optimization often requires inert conditions (argon atmosphere) .
Q. How is structural characterization performed for this sulfonamide derivative?
Q. What biological activities are associated with this compound?
Sulfonamide derivatives are known for:
- Antimicrobial activity : Inhibition of dihydropteroate synthase in bacterial folate synthesis.
- Anticancer potential : Targeting tyrosine kinase receptors via isoxazole-mediated interactions.
- Anti-inflammatory effects : Modulation of COX-2 pathways .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound?
Low yields (~5% in early steps) are attributed to steric hindrance during isoxazole coupling. Strategies include:
Q. How to resolve contradictions in crystallographic data interpretation?
Discrepancies in bond angles/thermal parameters can arise from twinning or disordered solvent. Mitigation involves:
- SHELXD/SHELXE : Robust phase determination for twinned crystals.
- PLATON SQUEEZE : Removes electron density artifacts from disordered solvent . Example: A 2020 study resolved a 0.5 Å discrepancy in Cl-C bond lengths using iterative refinement .
Q. What methodologies support structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
